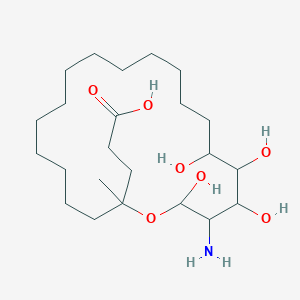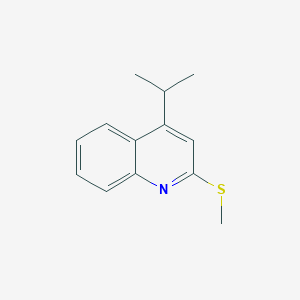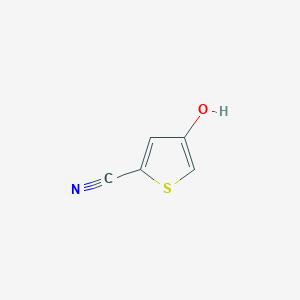
Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- is a complex organic compound with the molecular formula C23H45NO7 and a molecular weight of 447.6 . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- involves multiple steps, typically starting with the formation of the oxacycloeicosane ring This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amino group can produce primary amines.
Aplicaciones Científicas De Investigación
Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-
- Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (-)-
- Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (±)-
Uniqueness
The uniqueness of Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its similar counterparts.
Propiedades
Número CAS |
208528-58-9 |
|---|---|
Fórmula molecular |
C23H45NO7 |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
3-(19-amino-16,17,18,20-tetrahydroxy-2-methyl-oxacycloicos-2-yl)propanoic acid |
InChI |
InChI=1S/C23H45NO7/c1-23(16-14-18(26)27)15-12-10-8-6-4-2-3-5-7-9-11-13-17(25)20(28)21(29)19(24)22(30)31-23/h17,19-22,25,28-30H,2-16,24H2,1H3,(H,26,27) |
Clave InChI |
CULZKXGOLIWOSD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCCCCCCCCCC(C(C(C(C(O1)O)N)O)O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)


![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)
![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)

![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)

![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
